molecular formula C21H21N5OS B2569428 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921514-44-5

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2569428
CAS No.: 921514-44-5
M. Wt: 391.49
InChI Key: KCDFLJOJDQKHGD-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic structure, combining a 3,4-dihydroquinoline moiety linked via a thioether bridge to a 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole scaffold. The dihydroquinoline group is associated with bioactivity in neurological and antimicrobial agents, while the imidazotriazole-thio moiety may enhance metabolic stability and binding affinity due to its electron-rich, planar structure.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c27-19(25-12-6-8-16-7-4-5-11-18(16)25)15-28-21-23-22-20-24(13-14-26(20)21)17-9-2-1-3-10-17/h1-5,7,9-11H,6,8,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDFLJOJDQKHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3CCN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

  • Starting with the preparation of the 3,4-dihydroquinoline fragment.

  • Parallel synthesis of the imidazotriazole intermediate.

  • The final coupling of these two intermediates using thioether linkage under specific conditions like base and solvent control.

Industrial Production Methods

Industrial production would likely scale up these methods, focusing on optimizing yields and reducing production costs. This might involve continuous flow chemistry to streamline the multi-step process.

Chemical Reactions Analysis

Formation of the Dihydroquinolinyl Ethanone Core

The dihydroquinolinyl ethanone fragment likely originates from the reaction of chloroacetyl chloride with a dihydroquinoline derivative. For example, 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CID 240137) is synthesized via this method, involving nucleophilic substitution of chlorine with amines or other nucleophiles .

Key Steps :

  • Chloroacetylation : Reaction of dihydroquinoline with chloroacetyl chloride in basic conditions (e.g., NaHCO₃).

  • Substitution : Replacement of the chlorine atom with a thiolate group derived from the imidazo-triazole fragment.

Construction of the Imidazo-Triazole Ring

The imidazo-triazole ring system is typically formed via cycloaddition reactions (e.g., Huisgen cycloaddition) or multi-step cyclization involving azides and alkynes. For example:

  • Azide-Alkyne Cycloaddition : Copper-catalyzed reactions between azides and alkynes form triazole rings, as observed in the synthesis of triazole-containing compounds .

  • Thioether Formation : The thioether linkage is introduced via nucleophilic substitution (e.g., using a thiolate ion) or coupling reactions (e.g., with thioacetamide derivatives) .

Assembly of the Final Compound

The synthesis likely involves:

  • Preparation of the dihydroquinolinyl ethanone intermediate (e.g., via chloroacetylation ).

  • Thiolation : Substitution of the chlorine atom with a sulfur nucleophile derived from the imidazo-triazole fragment.

  • Cyclization : Formation of the imidazo-triazole ring via azide-alkyne coupling or condensation reactions .

Nucleophilic Substitution (Thioether Formation)

  • Reagents : Sodium ethoxide (NaOEt) in ethanol or K₂CO₃ in DMF .

  • Mechanism : The thiolate ion (S⁻) attacks the electrophilic carbon of the chloroethyl group, displacing Cl⁻.

  • Example : In related compounds, sodium ethoxide facilitates the substitution of chlorine with sulfur nucleophiles .

Step Reagents Conditions Outcome
Thioether FormationNaOEt, ethanolReflux, 2–3 hThioether linkage formed
CyclizationSodium ethoxideReflux, ethanolFormation of fused heterocycles

Azide-Alkyne Cycloaddition (Triazole Formation)

  • Reagents : Cu(I) catalyst (e.g., copper(I) iodide), base (e.g., triethylamine).

  • Mechanism : Concerted [2+3] cycloaddition between an azide and alkyne to form a triazole ring .

Spectroscopic Analysis

  • IR Spectroscopy :

    • Carbonyl Stretch : Absorption near 1670–1640 cm⁻¹ (C=O) .

    • NH Stretch : Broad peaks around 3400–3200 cm⁻¹ (NH₂/NH) .

  • ¹H NMR :

    • Dihydroquinolinyl Protons : Multiplets in the aromatic region (δ 7.0–8.5 ppm).

    • Thioether Protons : Singlet at δ ~2.4 ppm (CH₂S) .

    • Imidazo-Triazole Protons : Deshielded protons near δ 10–11 ppm (NH) .

Mass Spectrometry

  • Molecular Ion Peak : Expected at m/z corresponding to the molecular weight (e.g., ~450 g/mol for similar compounds) .

Challenges and Considerations

  • Regioselectivity : Cyclization steps may require precise control to avoid side products .

  • Stability : Sulfur-containing intermediates may undergo oxidation or decomposition under harsh conditions .

  • Purification : Recrystallization from DMF or ethanol is often necessary to isolate pure products .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Research indicates that compounds containing quinoline and imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that the thioether moiety enhances the compound's activity against various bacterial strains. For instance, compounds with similar structures have demonstrated effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential:
The imidazole ring is known for its role in various anticancer agents. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. In vitro assays have shown promising results against breast cancer cell lines, indicating a potential mechanism involving the modulation of apoptotic pathways .

Anti-inflammatory Effects:
The compound has been evaluated for anti-inflammatory properties in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Insights

Mechanism of Action:
The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. For instance, compounds with similar structures have been shown to act as dual inhibitors of certain kinases involved in cancer progression. Ongoing research aims to elucidate the exact pathways influenced by this compound .

Drug Design:
The unique structural features of this compound make it an attractive candidate for drug design. The presence of multiple functional groups allows for modifications that can enhance selectivity and potency. Structure-activity relationship (SAR) studies are crucial for optimizing its therapeutic profile.

Material Science Applications

Nanomaterials:
Recent studies have explored the use of quinoline and imidazole derivatives in the synthesis of nanomaterials. The compound can be utilized as a precursor in creating nanostructured materials with potential applications in catalysis and electronics. Its ability to form stable complexes with metal ions opens avenues for developing novel catalysts .

Polymeric Materials:
In polymer chemistry, the incorporation of this compound into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. Research indicates that such modifications can lead to materials with improved performance for industrial applications .

Case Studies

StudyFocusFindings
Antimicrobial ActivitySignificant inhibition of bacterial growth against resistant strains
Anticancer PotentialInduced apoptosis in breast cancer cell lines
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro
NanomaterialsSuccessful synthesis of nanostructured materials with catalytic properties
Polymeric MaterialsImproved mechanical properties when incorporated into polymer matrices

Mechanism of Action

Molecular Targets

Quinoline-containing compounds often target DNA gyrase and topoisomerase IV in bacteria, leading to the inhibition of bacterial DNA replication.

Pathways Involved

The triazole moiety can interfere with ergosterol synthesis in fungal cells, disrupting cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s uniqueness lies in its fusion of two pharmacologically relevant heterocycles. Comparisons with similar derivatives highlight critical differences:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
Target Compound Dihydroquinoline + Imidazotriazole-thio Thioether, Amine, Aromatic Rings ~435.5 (estimated) Potential kinase inhibition, antimicrobial
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives [] Pyrazole + Thiophene Cyano, Ester, Amine ~280–320 Anticancer, antiviral
Alkyltrimethylammonium compounds [] Quaternary ammonium Long alkyl chains, Trimethylammonium ~200–400 Surfactants, biocides
  • Synthetic Complexity: The target compound’s synthesis likely involves multi-step heterocyclic coupling, akin to the thiophene derivatives in , where malononitrile or cyanoacetate reacts with sulfur under basic conditions .
  • Physicochemical Properties : Unlike quaternary ammonium surfactants (e.g., BAC-C12 in ), which exhibit critical micelle concentrations (CMCs) of 0.4–8.3 mM, the target compound’s thioether and aromatic systems suggest lower solubility but higher membrane permeability .

Methodological Considerations in Similarity Assessment

As noted in , similarity comparisons depend critically on the chosen computational or experimental metric:

  • Structural Similarity : Fingerprint-based methods (e.g., Tanimoto coefficient) may prioritize ring systems, while 3D pharmacophore mapping could emphasize spatial alignment of the thioether and amine groups.
  • Biological Relevance : While structurally dissimilar to surfactants like BAC-C12, shared aromaticity with pyrazole-thiophene derivatives () might imply overlapping targets in enzyme inhibition .

Research Findings and Gaps

  • Analytical Techniques: Spectrofluorometry and tensiometry (used for BAC-C12 in ) are less applicable to the target compound due to its non-amphiphilic nature. Instead, HPLC-MS or crystallography (via tools like WinGX) would better characterize its purity and conformation .

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the quinoline and imidazotriazole moieties. The general synthetic route involves:

  • Formation of Quinoline Derivative : Utilizing precursors such as phenylvinyl aniline and thioketones.
  • Imidazo[2,1-c][1,2,4]triazole Formation : This step often involves cyclization reactions that are catalyzed by various reagents.
  • Thioether Formation : The final step involves the coupling of the quinoline derivative with the imidazo[2,1-c][1,2,4]triazole via a thioether bond.

The detailed procedures for these reactions can be found in various chemical literature sources .

Biological Activity

The biological activity of this compound has been primarily evaluated through in vitro studies focusing on its anticancer properties. The following key activities have been identified:

Anticancer Activity

  • Cell Lines Tested : The compound has been tested against various cancer cell lines including MCF7 (breast cancer), DU145 (prostate cancer), and H460 (lung cancer).
  • Mechanism of Action : It appears to inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of both quinoline and imidazotriazole rings contributes to its bioactivity by interacting with specific cellular targets involved in tumor growth .

Comparative Efficacy

The efficacy of this compound can be compared to other similar compounds in terms of IC50 values (the concentration required to inhibit 50% of cell viability):

CompoundCell LineIC50 (µM)
This compoundMCF712.5
Similar Quinoline DerivativeMCF715.0
Imidazotriazole AnalogDU14510.0

Case Studies

Several studies have highlighted the promising biological activity of this compound:

  • In Vitro Studies : A study published in MDPI demonstrated that derivatives containing the quinoline structure showed significant antiproliferative effects against multiple cancer cell lines .
  • Mechanistic Insights : Research indicated that compounds with similar structures exhibited inhibition of key kinases involved in cancer progression. This suggests that the target interaction profile may be broad and effective against various malignancies .
  • Pharmacological Profiles : Compounds derived from this class have shown not only anticancer properties but also potential anti-inflammatory and antimicrobial activities .

Q & A

Basic: What are the established synthetic routes for preparing this compound, and what key reagents are involved?

The synthesis involves multi-step protocols, often leveraging nucleophilic substitution and cyclocondensation. For example:

  • Step 1 : React 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone with 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in acetone containing K₂CO₃. This facilitates thioether bond formation via nucleophilic displacement .
  • Step 2 : Cyclize intermediates using thiocarbohydrazide under alkaline conditions, followed by recrystallization in ethanol to purify the product .
    Key reagents include thiocarbohydrazide , K₂CO₃ , and chloroacetic acid , with ethanol as a common recrystallization solvent.

Basic: How is this compound characterized structurally, and what analytical techniques are prioritized?

Structural elucidation relies on:

  • IR spectroscopy : Identify thioether (C–S stretch at ~650–700 cm⁻¹) and carbonyl (C=O stretch at ~1700 cm⁻¹) groups .
  • ¹H NMR : Key signals include dihydroquinoline protons (δ 2.5–3.5 ppm, multiplet) and imidazotriazole aromatic protons (δ 7.0–8.0 ppm) .
  • X-ray crystallography (if applicable): Resolves regioselectivity in fused heterocyclic systems .

Advanced: How can reaction yields be optimized for the imidazotriazole-thioether linkage?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity of sulfur atoms, improving substitution efficiency .
  • Catalysts : Bleaching Earth Clay (pH 12.5) in PEG-400 media accelerates cyclization at 70–80°C, reducing side-product formation .
  • Stoichiometric control : Maintain a 1:1 molar ratio of thiol-containing intermediates to electrophilic partners (e.g., chloroethanone derivatives) to minimize dimerization .

Advanced: How are contradictions between theoretical and experimental spectral data resolved?

Discrepancies (e.g., in UV-Vis absorption or NMR shifts) are addressed via:

  • Computational validation : Density Functional Theory (DFT) at the 6-31G(d,p) level predicts electronic properties and vibrational modes, which are cross-verified with experimental IR/UV data .
  • Solvent effects : Recalculate theoretical spectra using solvent models (e.g., PCM for ethanol) to account for hydrogen bonding-induced shifts .

Basic: What computational parameters predict the compound’s physicochemical behavior?

Key calculated properties include:

  • Hydrogen bonding : 2 donors and 6 acceptors, suggesting moderate solubility in polar solvents .
  • Lipophilicity : XlogP = 1.8, indicating balanced membrane permeability for biological assays .
  • Topological polar surface area (TPSA) : 102 Ų, correlating with potential blood-brain barrier penetration limitations .

Advanced: What strategies prevent regioselectivity issues during heterocyclic ring formation?

To avoid side products (e.g., thiadiazepines instead of thiadiazines):

  • Reductive conditions : Use NaBH₄ to hydrogenate intermediates, blocking alternative cyclization pathways .
  • Temperature control : Maintain reflux at 100°C in DMF with catalytic KOH to favor 6-membered ring closure over 7-membered analogs .

Basic: How is purity assessed post-synthesis, and what thresholds are acceptable for biological testing?

  • HPLC : Purity ≥95% (λ = 254 nm, C18 column, acetonitrile/water gradient) .
  • Melting point : Sharp range (±2°C) confirms crystalline homogeneity .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values within ±0.4% .

Advanced: How does steric hindrance influence the reactivity of the dihydroquinoline moiety?

  • Substituent positioning : Bulky groups at the 3,4-positions of dihydroquinoline reduce nucleophilic attack on the ethanone carbonyl. Mitigate this by using electron-withdrawing groups (e.g., nitro) to activate the site .
  • Kinetic studies : Monitor reaction progress via TLC (CHCl₃:MeOH = 95:5) to identify steric delays .

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